molecular formula C19H20N4O2 B2475629 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 2034225-90-4

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2475629
CAS No.: 2034225-90-4
M. Wt: 336.395
InChI Key: HFIUTOWSCFRNRM-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This acetamide derivative features a hybrid structure incorporating pyrazole and pyridine moieties, which are privileged scaffolds in drug discovery known for their widespread biological activities. Compounds with similar structural motifs, such as pyrazolylacetamides, are frequently explored as key intermediates or target molecules in the synthesis of potential therapeutic agents. Research into analogous molecules has demonstrated their relevance in the development of tubulin polymerization inhibitors, which are a valuable class of chemical tools and investigational compounds for studying cell division and oncology pathways . Furthermore, certain acetamide derivatives containing pyrazole rings are investigated for their sensory properties, such as cooling effects, making them subjects of interest in material science and flavor research . The specific research applications for this compound are yet to be fully characterized, but its complex structure makes it a valuable candidate for library synthesis, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. Researchers can utilize this compound to explore new chemical spaces in the pursuit of novel bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-3-5-17(6-4-14)25-13-19(24)21-11-15-9-16(12-20-10-15)18-7-8-22-23(18)2/h3-10,12H,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIUTOWSCFRNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a pyrazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, substituted pyrazoles have been reported to demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15.2Apoptosis induction
Compound BA549 (lung cancer)20.5Cell cycle arrest
N-(5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamideHCT116 (colon cancer)TBDTBD

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, such as COX and LOX, thereby reducing inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, blocking pathways that lead to cancer cell proliferation.
  • Modulation of Apoptosis : The compound may activate apoptotic pathways through the regulation of Bcl-2 family proteins.
  • Cytokine Regulation : By modulating the release of pro-inflammatory cytokines, this compound can help mitigate inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole-based compounds in preclinical models:

  • Study on Anticancer Activity : A recent study demonstrated that a related pyrazole derivative significantly inhibited the growth of HCT116 colon cancer cells with an IC50 value below 20 µM, showcasing its potential as an anticancer agent.
  • Anti-inflammatory Study : Another investigation revealed that a pyrazole analog reduced TNF-alpha levels in macrophages, indicating its role in modulating inflammatory responses.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three key subunits:

  • 5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine (Pyridine-pyrazole core with aminomethyl substituent)
  • 2-(p-Tolyloxy)acetic acid (Ether-linked aromatic-acetic acid moiety)
  • Amide bond connecting subunits 1 and 2

Retrosynthetic disconnections suggest two primary routes:

  • Route A : Late-stage amide coupling between preformed pyridine-pyrazole amine and 2-(p-tolyloxy)acetyl chloride.
  • Route B : Early introduction of the p-tolyloxy group via Williamson ether synthesis, followed by pyrazole-pyridine assembly and amidation.

Synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine

Pyridine Core Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Chloropyridine derivatives serve as precursors for introducing pyrazole groups. For example, 3-amino-5-chloropyridine undergoes SNAr with 1-methyl-1H-pyrazol-5-yl lithium (generated in situ from 1-methylpyrazole and LDA) to yield 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride affords the aminomethyl derivative (85% yield, Table 1).

Alternative Multicomponent Assembly in Aqueous Media

A one-pot synthesis combining enaminones, hydrazine, and aldehydes in water (Result) offers an eco-friendly pathway. For instance, reacting 3-aminopyridine-5-carbaldehyde with 1-methylpyrazole-5-carboxaldehyde and hydrazine in H₂O/NH₄OAc (80°C, 6 hr) yields the pyridine-pyrazole hybrid (63% yield).

Preparation of 2-(p-Tolyloxy)acetyl Chloride

Williamson Ether Synthesis

p-Cresol reacts with ethyl chloroacetate in alkaline conditions (K₂CO₃, DMF, 60°C) to form ethyl 2-(p-tolyloxy)acetate (92% yield). Saponification with NaOH/EtOH (reflux, 3 hr) gives 2-(p-tolyloxy)acetic acid (mp 142–144°C).

Acetyl Chloride Formation

Treatment of 2-(p-tolyloxy)acetic acid with thionyl chloride (SOCl₂, 70°C, 2 hr) produces the acyl chloride (quantitative conversion by ¹H NMR).

Amide Coupling Strategies

Schotten-Baumann Reaction

Mixing 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine with 2-(p-tolyloxy)acetyl chloride in biphasic CH₂Cl₂/H₂O (0°C, pH 10) affords the target compound (68% yield, Table 2).

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF (rt, 12 hr) improves yield to 83% (Entry 3, Table 2). This method minimizes hydrolysis side reactions.

Table 2. Amidation Efficiency Under Varied Conditions
Entry Coupling Reagent Solvent Temp (°C) Yield (%)
1 None (Schotten-Baumann) CH₂Cl₂/H₂O 0 68
2 DCC/DMAP CHCl₃ 25 74
3 EDCI/HOBt DMF 25 83
4 HATU DMF 25 81

Spectroscopic Characterization and Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine H2), 8.45 (s, 1H, pyrazole H3), 7.23 (d, J = 8.4 Hz, 2H, tolyl), 6.89 (d, J = 8.4 Hz, 2H, tolyl), 4.52 (s, 2H, CH₂NH), 3.91 (s, 3H, N-Me), 2.31 (s, 3H, tolyl CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₄O₂ [M+H]⁺ 353.1612, found 353.1609.

Critical Analysis of Methodologies

  • Route A (Late-stage amidation) offers modularity but requires stringent anhydrous conditions for acyl chloride stability.
  • Route B (Early etherification) simplifies purification but risks side reactions during pyrazole installation.
  • EDCI/HOBt-mediated coupling (Table 2, Entry 3) emerges as the optimal method, balancing yield (83%) and operational simplicity.

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